molecular formula C7H8ClNO B1375280 4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole CAS No. 1423026-50-9

4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole

Cat. No. B1375280
M. Wt: 157.6 g/mol
InChI Key: JDCYMHYHBMNBAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2-oxazole ring, possibly through a cyclization reaction, followed by the introduction of the chloromethyl and cyclopropyl groups .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups around the 1,2-oxazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the chloromethyl group and the strain of the cyclopropyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the characteristics of the 1,2-oxazole, chloromethyl, and cyclopropyl groups .

Scientific Research Applications

Synthesis of Extended Heterocyclic Scaffolds

4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole plays a significant role in the synthesis of extended heterocyclic scaffolds. Researchers have established new routes to 2, 4, 5-trisubstituted oxazoles, where the substitution pattern is determined by the starting acyloins. These oxazoles, including 2-chloromethyl-4, 5-disubstituted variants, are prepared by refining earlier processes, which involve cyclizing chloroacetyl esters of acyloins using an ammonium acetate/acetic acid protocol (Patil, Luzzio & Demuth, 2015).

Reactive Scaffolds for Synthetic Elaboration

2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are effective, reactive scaffolds used for synthetic elaboration at the 2-position. These compounds facilitate the preparation of various 2-substituted oxazoles, demonstrating their versatility and reactivity in organic synthesis (Patil & Luzzio, 2016).

Chiral Ligands for Enantioselective Catalysis

Oxazoles like 4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole are integral in creating chiral ligands for enantioselective catalysis. Complexes with these oxazole ligands have been used in asymmetric organic syntheses, showcasing their structural versatility and impact on stereoselective reactions (Müller, Umbricht, Weber & Pfaltz, 1991).

Regioselective Preparation of 1,3-Oxazoles

A highly regioselective process for forming 4-chloromethyl-1,3-oxazoles has been developed. This method, which involves the deoxygenation-chlorination of 1,3-oxazole N-oxide/HCl salts, demonstrates the importance of such compounds in producing regioselective oxazole derivatives (Lee, Jiang, Vedananda, Prasad & Repič, 2004).

Photo-Oxidation of Oxazole by Singlet Oxygen

Research into the reaction of oxazole and its derivatives with singlet oxygen highlights the importance of these compounds in understanding their reaction kinetics and physicochemical properties. This contributes to our understanding of the diverse functions of oxazole in both medicinal and natural species (Zeinali, Oluwoye, Altarawneh & Dlugogorski, 2020).

Safety And Hazards

As with any chemical compound, handling “4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole” would require appropriate safety measures. The chloromethyl group, in particular, could potentially make this compound hazardous .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be of interest in the development of new materials or pharmaceuticals .

properties

IUPAC Name

4-(chloromethyl)-5-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-3-6-4-9-10-7(6)5-1-2-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCYMHYHBMNBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-5-cyclopropyl-1,2-oxazole

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